1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 221.63 g/mol. This compound features a unique structural arrangement that includes a chloro group and a difluoromethoxy group attached to a phenyl ring, which contributes to its distinct chemical properties and potential applications in various scientific fields. The compound is classified under organic compounds, specifically as an amine derivative due to the presence of the amine functional group.
The synthesis of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine can be achieved through several synthetic routes. A common method involves the reaction of 5-chloro-2-(difluoromethoxy)benzaldehyde with an appropriate amine reagent under controlled conditions.
The reaction typically requires the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the conversion of aldehyde groups to amines. The process is often conducted in an inert atmosphere to prevent oxidation and ensure high yield and purity of the final product.
The molecular structure of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine can be represented using various chemical notation systems:
InChI=1S/C9H10ClF2NO/c1-5(13)7-4-6(10)2-3-8(7)OC(F)F/h2-4,9H,1H3
CC(C1=C(C=CC(=C1)Cl)OC(F)F)N
The compound exhibits a chiral center at the carbon atom adjacent to the amine group, leading to potential stereoisomers.
The CAS number for this compound is 1249652-75-2, which is essential for identification in chemical databases.
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine can participate in various chemical reactions typical for amines, including nucleophilic substitutions and acylation reactions.
In nucleophilic substitution reactions, the amine group can act as a nucleophile, allowing it to react with electrophilic centers in other molecules. This characteristic makes it useful for synthesizing more complex organic compounds.
The mechanism of action for 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine involves its interaction with biological targets such as enzymes or receptors. The functional groups present in this compound can engage in hydrogen bonding and hydrophobic interactions, enhancing its binding affinity to specific proteins or enzymes involved in metabolic pathways.
The physical properties of 1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine include:
The chemical properties include solubility in organic solvents and potential reactivity with acids or bases due to the amine functional group. The presence of halogen atoms (chlorine and fluorine) may also influence its reactivity profile.
1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine has several scientific applications:
CAS No.:
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.: 67584-42-3